
6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
説明
6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a fluoroquinolone, a class of compounds that are widely used as antibacterial agents . Fluoroquinolones selectively inhibit bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination .
Synthesis Analysis
The synthesis of fluoroquinolones involves several steps. The lead molecule, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, reacts with thionyl chloride to give an acid chloride. This then reacts with hydrazine hydrate to afford a hydrazide. The hydrazide, on condensation with substituted aromatic aldehydes, gives a Schiff base. These Schiff bases, on reaction with N-(4-methoxyphenyl) piperazine and thioglycolic acid, furnish the final fluoroquinolone compounds .Molecular Structure Analysis
The molecular structure of 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is characterized by a quinolone core, with a fluorine atom at the 6-position and a carboxylic acid group at the 3-position .Chemical Reactions Analysis
Fluoroquinolones undergo a variety of chemical reactions during their synthesis. For example, the reaction of the lead molecule with thionyl chloride results in the formation of an acid chloride. This acid chloride then reacts with hydrazine hydrate to form a hydrazide. The hydrazide can then condense with substituted aromatic aldehydes to form a Schiff base .科学的研究の応用
Antibacterial Applications
6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives have demonstrated significant potential in antibacterial applications. Research shows that these compounds exhibit broad antibacterial activity, which is particularly effective against both Gram-positive and Gram-negative bacteria. Studies have synthesized and evaluated various derivatives for their antibacterial potency, with some showing higher activity than existing antibacterial agents like oxolinic acid (Koga et al., 1980). Another study synthesized fluoroquinolones with substitutions at the C-7 position, finding that certain derivatives, particularly those with oxazole substituents, displayed substantial antibacterial activity against Gram-positive organisms (Cooper et al., 1990).
Synthesis and Chemical Reactivity
Research has also focused on the synthesis and reactivity of 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives. One study explored the photochemistry of these compounds in aqueous solutions, revealing insights into their chemical behavior under different conditions (Mella et al., 2001). Other research has developed new methods for synthesizing fluorinated derivatives, expanding the chemical versatility and potential applications of these compounds (Nosova et al., 2002).
Potential for Treating Tuberculosis
Recent studies have identified new fluoroquinolones, derived from 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, that are active against strains of Mycobacterium tuberculosis resistant to traditional fluoroquinolones. These findings could pave the way for new treatments for tuberculosis, particularly in cases where resistance to existing drugs is an issue (Guerrini et al., 2013).
作用機序
Target of Action
The primary target of 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, like other quinolones, is the bacterial type II DNA topoisomerases, specifically DNA gyrase and topoisomerase IV . These enzymes are critical for maintaining and controlling the conformations required for DNA replication and transcription .
Mode of Action
6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid inhibits the function of DNA gyrase and topoisomerase IV by blocking the subunit A of these enzymes . This inhibition prevents the supercoiling of DNA, a crucial step in DNA replication and transcription, thereby inhibiting bacterial growth .
Biochemical Pathways
The compound’s action on DNA gyrase and topoisomerase IV disrupts the DNA replication and transcription processes in bacteria . This disruption leads to the cessation of bacterial growth and eventually bacterial death .
Pharmacokinetics
It is known that the compound is sensitive to air , suggesting that it may have specific storage and handling requirements to maintain its stability and effectiveness.
Result of Action
The inhibition of DNA gyrase and topoisomerase IV by 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid results in the disruption of DNA replication and transcription in bacteria . This disruption prevents bacterial growth, making the compound an effective bacteriostatic agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. For instance, the compound is sensitive to air , suggesting that exposure to air could potentially affect its stability and effectiveness
将来の方向性
特性
IUPAC Name |
6-fluoro-2-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-4H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHROTQIETDGGMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(C(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B3169865.png)
![3-[(3-Methylphenoxy)methyl]benzoic acid](/img/structure/B3169877.png)
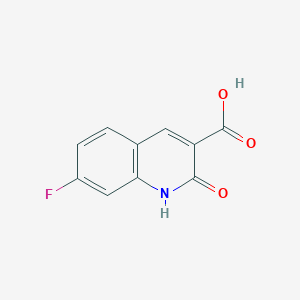
![2-[(4-Methylphenyl)methoxy]naphthalene-1-carbonitrile](/img/structure/B3169897.png)
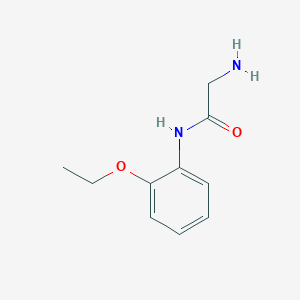
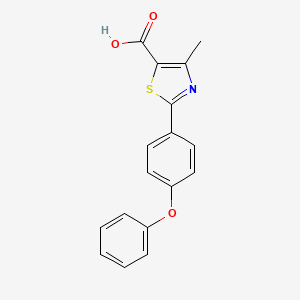
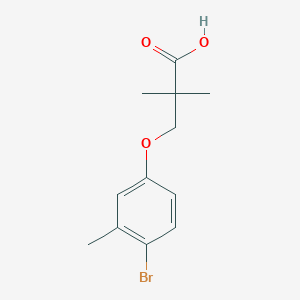
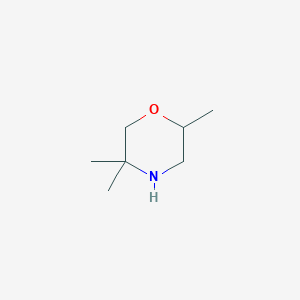
![2-[4-(Propan-2-yl)benzenesulfonyl]-2-(pyridin-3-yl)ethan-1-amine](/img/structure/B3169947.png)
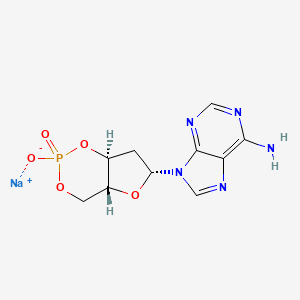

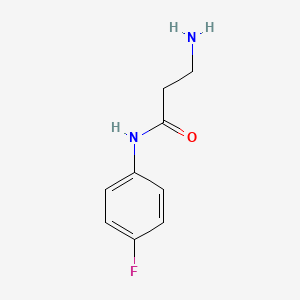
![[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine](/img/structure/B3169963.png)
